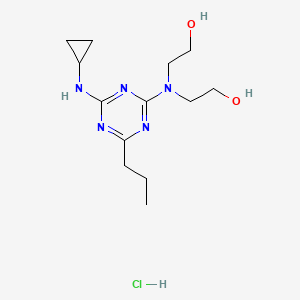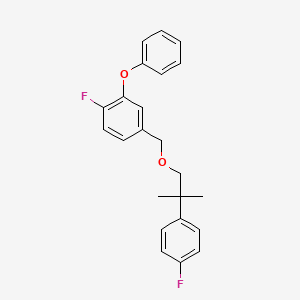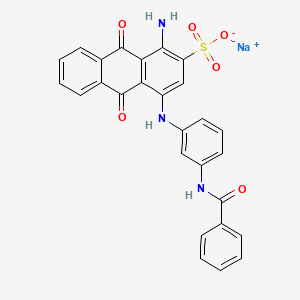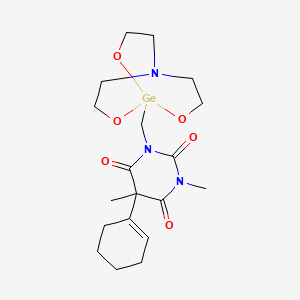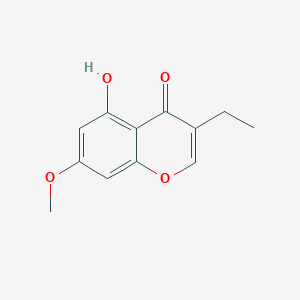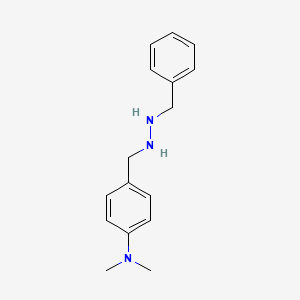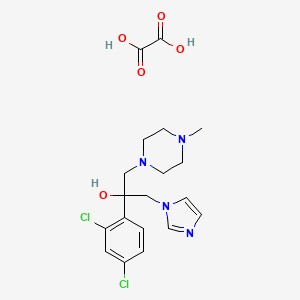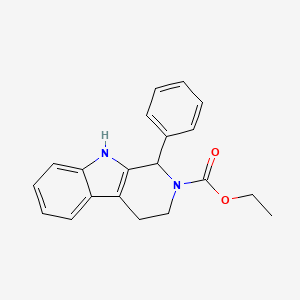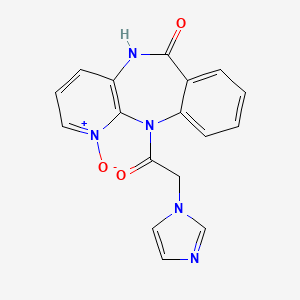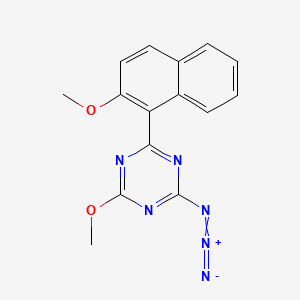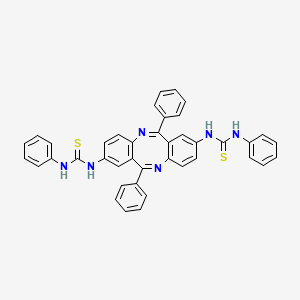
N,N''-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N'-phenylthiourea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea): is a complex organic compound that belongs to the class of diazocines This compound is characterized by its unique structure, which includes two phenyl groups attached to a dibenzo(b,f)(1,5)diazocin core, and two phenylthiourea groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea) typically involves multiple steps. One common method includes the following steps:
Formation of the dibenzo(b,f)(1,5)diazocin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of phenylthiourea groups: This step involves the reaction of the intermediate compound with phenyl isothiocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with biomolecules.
Drug Development:
Medicine:
Diagnostic Agents: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.
Therapeutics: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry:
Sensors: The compound can be used in the development of sensors for detecting various analytes.
Coatings: It can be used in coatings to improve their durability and performance.
Mecanismo De Acción
The mechanism by which N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets by binding to them and altering their conformation or activity. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparación Con Compuestos Similares
N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-methylthiourea): Similar structure but with methyl groups instead of phenyl groups.
N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-ethylthiourea): Similar structure but with ethyl groups instead of phenyl groups.
Uniqueness:
Structural Features: The presence of phenyl groups in N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea) provides unique steric and electronic properties that differentiate it from similar compounds.
Reactivity: The compound’s reactivity is influenced by the phenyl groups, making it distinct in terms of the types of reactions it can undergo and the products formed.
Propiedades
Número CAS |
130189-64-9 |
|---|---|
Fórmula molecular |
C40H30N6S2 |
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
1-[6,12-diphenyl-2-(phenylcarbamothioylamino)benzo[c][1,5]benzodiazocin-8-yl]-3-phenylthiourea |
InChI |
InChI=1S/C40H30N6S2/c47-39(41-29-17-9-3-10-18-29)43-31-21-23-35-33(25-31)37(27-13-5-1-6-14-27)45-36-24-22-32(44-40(48)42-30-19-11-4-12-20-30)26-34(36)38(46-35)28-15-7-2-8-16-28/h1-26H,(H2,41,43,47)(H2,42,44,48) |
Clave InChI |
BINYCZRDWZYYTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=S)NC4=CC=CC=C4)C(=NC5=C2C=C(C=C5)NC(=S)NC6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


